2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
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Description
2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H20BrN3O2S and its molecular weight is 446.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds structurally related to 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide have been synthesized and evaluated for their biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, the synthesis and antimicrobial evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives revealed variable activity against selected microbial species, with certain compounds showing potent activity (Gul et al., 2017). Similarly, new Schiff bases containing 2,4-disubstituted thiazole rings were synthesized and demonstrated significant anti-bacterial and anti-fungal activities, indicating the potential of such structures in developing antimicrobial agents (Bharti et al., 2010).
Anticancer and Antiviral Activities
Research into the anticancer and antiviral properties of related compounds has also been reported. For example, the synthesis, anticancer, and antiviral activities of new 2‐pyrazoline‐substituted 4‐thiazolidinones were explored, with certain derivatives showing selective inhibition of leukemia cell lines and high activity against specific viral strains (Havrylyuk et al., 2013). This indicates the potential of imidazole and thiazole derivatives in designing drugs with targeted anticancer and antiviral effects.
Synthesis Techniques and Chemical Transformations
The chemical synthesis of related compounds often involves innovative techniques and transformations, contributing to the field of synthetic organic chemistry. For instance, the reaction of a brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea demonstrated unique coupling reactions and ring transformations (Kammel et al., 2015). Such studies provide valuable insights into the synthesis of complex molecules with potential applications in drug development and materials science.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S/c1-26-12-11-24-18(15-7-9-16(21)10-8-15)13-22-20(24)27-14-19(25)23-17-5-3-2-4-6-17/h2-10,13H,11-12,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUSUJZUKOKYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.